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  • Product: 4-(Difluoromethoxy)-5-fluoropyridin-2-amine
  • CAS: 2231676-95-0

Core Science & Biosynthesis

Foundational

Chemical structure of 4-(Difluoromethoxy)-5-fluoropyridin-2-amine

An In-depth Technical Guide to 4-(Difluoromethoxy)-5-fluoropyridin-2-amine Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 4-(Difl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Difluoromethoxy)-5-fluoropyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 4-(Difluoromethoxy)-5-fluoropyridin-2-amine. As a fluorinated pyridine derivative, this compound is of significant interest to researchers and professionals in drug discovery and medicinal chemistry. The strategic incorporation of both a fluorine atom on the pyridine ring and a difluoromethoxy group offers a unique combination of physicochemical properties that can enhance metabolic stability, modulate lipophilicity, and improve the pharmacokinetic profile of derivative molecules.[1][2][3] This document details a plausible synthetic pathway, outlines state-of-the-art analytical techniques for structural elucidation, and discusses the molecule's potential applications as a key building block in the development of novel therapeutics.

Introduction: The Strategic Role of Fluorine in Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its modification with fluorine-containing substituents has become a cornerstone of modern drug design.[1] The introduction of fluorine can profoundly alter a molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. The difluoromethoxy (-OCHF₂) group, in particular, serves as a metabolically robust bioisostere for less stable methoxy or hydroxyl groups.[3]

  • Lipophilicity and Permeability: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and improve oral bioavailability.[1]

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing the potency and selectivity of a drug candidate.[1]

4-(Difluoromethoxy)-5-fluoropyridin-2-amine combines these advantages. The 2-amino group provides a crucial synthetic handle for further elaboration, while the fluorine at the 5-position and the difluoromethoxy group at the 4-position work in concert to fine-tune the electronic and steric properties of the entire molecule, making it a highly valuable intermediate for constructing complex pharmaceutical agents.[4][5]

Physicochemical and Structural Properties

The structural attributes of 4-(Difluoromethoxy)-5-fluoropyridin-2-amine dictate its chemical behavior and potential utility.

PropertyValueSource
Molecular Formula C₆H₅F₃N₂OCalculated
Molecular Weight 194.11 g/mol Calculated
CAS Number 2231676-95-0[6]
Appearance Expected to be a solid at room temperature
Canonical SMILES C1=C(C(=NC=C1N)OC(F)F)FInferred
InChI Key Inferred from structureInferred

The molecule's structure features an electron-rich amino group at the 2-position, which activates the ring for certain reactions and serves as a primary point for derivatization. Conversely, the fluorine atom at the 5-position and the difluoromethoxy group at the 4-position are strongly electron-withdrawing, influencing the overall electron density of the pyridine ring and the basicity of the ring nitrogen.[4]

Synthesis and Purification Workflow

While a specific, peer-reviewed synthesis for this exact molecule is not widely published, a logical and robust synthetic route can be designed based on established organofluorine chemistry principles and related transformations.[7][8][9] The proposed pathway begins with the commercially available 2-amino-5-fluoropyridine.

G cluster_0 Step 1: Hydroxylation cluster_1 Step 2: Difluoromethylation cluster_2 Purification A 2-Amino-5-fluoropyridine B 2-Amino-5-fluoropyridin-4-ol A->B  Diazotization & Hydrolysis C 4-(Difluoromethoxy)-5-fluoropyridin-2-amine B->C  Sodium Chlorodifluoroacetate,  Heat D Crude Product C->D E Purified Product D->E  Column Chromatography

Caption: Proposed synthetic workflow for 4-(Difluoromethoxy)-5-fluoropyridin-2-amine.

Experimental Protocol

Rationale: The synthesis leverages the reactivity of the pyridine ring. The initial hydroxylation via a diazonium salt intermediate is a standard method for introducing a hydroxyl group onto an aromatic amine. The subsequent difluoromethylation of the resulting pyridinol is a robust method for installing the -OCHF₂ moiety.

Step 1: Synthesis of 2-Amino-5-fluoropyridin-4-ol

  • Diazotization: Dissolve 2-amino-5-fluoropyridine (1.0 eq) in aqueous sulfuric acid (~20%) at 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 1 hour.

    • Causality: The cold temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.

  • Hydrolysis: Slowly add the diazonium salt solution to a boiling aqueous solution of copper sulfate.

    • Causality: The copper catalyst facilitates the displacement of the diazonium group with a hydroxyl group from the water solvent.

  • After the addition is complete, reflux the mixture for 30 minutes until nitrogen evolution ceases.

  • Cool the mixture, neutralize with a base (e.g., sodium carbonate) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-5-fluoropyridin-4-ol.

Step 2: Synthesis of 4-(Difluoromethoxy)-5-fluoropyridin-2-amine

  • Reaction Setup: To a solution of 2-amino-5-fluoropyridin-4-ol (1.0 eq) in a polar aprotic solvent (e.g., DMF) add a base such as potassium carbonate (2.5 eq).

  • Add sodium chlorodifluoroacetate (2.0 eq).

  • Difluoromethylation: Heat the reaction mixture to 100-120 °C for several hours. The chlorodifluoroacetate decarboxylates in situ to form difluorocarbene (:CF₂), which is trapped by the phenoxide to form the difluoromethoxy group.

    • Causality: This method avoids the use of hazardous and difficult-to-handle fluorinating gases. The choice of a polar aprotic solvent is essential for the solubility of the salts and to facilitate the reaction.

  • Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

  • The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

  • Combine fractions containing the pure product and evaporate the solvent to yield 4-(Difluoromethoxy)-5-fluoropyridin-2-amine.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the final compound requires a suite of analytical techniques. While specific experimental data is not publicly available, the expected spectroscopic signatures can be reliably predicted based on the known effects of the functional groups.[10][11][12][13]

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Two distinct signals in the aromatic region (δ 6.5-8.0 ppm), likely appearing as doublets or doublets of doublets due to H-H and H-F coupling. - Amine Protons (-NH₂): A broad singlet (δ 4.5-5.5 ppm) that is exchangeable with D₂O. - Difluoromethoxy Proton (-OCHF₂): A characteristic triplet (δ 6.5-7.5 ppm) due to coupling with the two equivalent fluorine atoms (²JHF ≈ 73-75 Hz).
¹³C NMR - Aromatic Carbons: Signals in the range of δ 100-160 ppm. Carbons bonded to fluorine will show large C-F coupling constants (¹JCF). - -OCHF₂ Carbon: A triplet signal (δ 115-120 ppm) with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz).
¹⁹F NMR - Pyridine Fluorine (C5-F): A singlet or finely split multiplet around δ -120 to -140 ppm. - Difluoromethoxy Fluorines (-OCHF₂): A doublet around δ -80 to -90 ppm, coupled to the methine proton (²JFH ≈ 73-75 Hz).
Mass Spec. (ESI+) - Molecular Ion: A prominent [M+H]⁺ peak at m/z 195.04. - Fragmentation: Potential loss of HF or the -OCHF₂ group.
IR Spectroscopy - N-H Stretch: 3300-3500 cm⁻¹ (amine). - C-H Stretch: ~3100 cm⁻¹ (aromatic) and ~3000 cm⁻¹ (-OCHF₂). - C=C/C=N Stretch: 1500-1600 cm⁻¹ (aromatic ring). - C-F Stretch: 1000-1200 cm⁻¹ (strong, characteristic bands).

Reactivity and Applications in Drug Discovery

The primary value of 4-(Difluoromethoxy)-5-fluoropyridin-2-amine lies in its role as a versatile building block for more complex molecules. The 2-amino group is a nucleophile and can readily participate in a wide range of chemical transformations.

G A 4-(Difluoromethoxy)-5- fluoropyridin-2-amine C Amide-Coupled Product A->C Amide Coupling (e.g., EDC, HOBt) E Sulfonamide Product A->E Sulfonylation (e.g., Pyridine) G Heterocyclic Product (e.g., Imidazopyridine) A->G Cyclocondensation (e.g., Phillips Reaction) B Carboxylic Acid (R-COOH) B->C D Sulfonyl Chloride (R-SO₂Cl) D->E F Diketone/Diester F->G

Caption: Common synthetic transformations of 4-(Difluoromethoxy)-5-fluoropyridin-2-amine.

  • Amide Bond Formation: The amino group can be acylated with carboxylic acids or their derivatives to form amides, a common linkage in many pharmaceuticals.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides yields sulfonamides, another important pharmacophore.

  • Cyclocondensation Reactions: The 1,2-amino-N-heterocycle arrangement allows for cyclization reactions with diketones or other bifunctional reagents to construct fused ring systems like imidazopyridines, which are prevalent in central nervous system (CNS) active drugs.

The presence of the fluorinated motifs makes this building block particularly attractive for developing kinase inhibitors, GPCR modulators, and other targeted therapies where fine-tuning of physicochemical properties is critical for achieving the desired efficacy and safety profile.

Conclusion

4-(Difluoromethoxy)-5-fluoropyridin-2-amine is a strategically designed chemical intermediate that embodies key principles of modern medicinal chemistry. Its synthesis, while requiring specialized techniques in organofluorine chemistry, is achievable through logical, multi-step pathways. The combination of a reactive amino handle with the property-enhancing fluorine and difluoromethoxy groups makes it a powerful tool for drug discovery professionals seeking to optimize lead compounds and develop next-generation therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

References

  • PubChem. (n.d.). 4,5-Difluoropyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved from [Link]

  • Priya A, Mahesh Kumar N, & Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 4-difluoromethoxy-5-fluoro-1,2-phenylenediamine dihydrochloride. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2025). 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. Retrieved from [Link]

  • Meanwell, N. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Grygorenko, O. O., et al. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Amino-2-fluoropyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(difluoromethoxy)-2-methylaniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • CNKI. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved from [Link]

  • bioRxiv. (2021). Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET imaging ligand for metabotropic glutamate receptor 2. Retrieved from [Link]

  • GSRS. (n.d.). 2-AMINO-5-FLUOROPYRIDINE. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-AMINO-5-FLUOROPYRIDINE. Retrieved from [Link]

  • GNPS Library. (2018). Spectrum CCMSLIB00004706513. Retrieved from [Link]

  • ResearchGate. (n.d.). The Characterization of 4- and 5-Iodo-2-aminoindan. Retrieved from [Link]

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Exploratory

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

An In-depth Technical Guide for Medicinal Chemists The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1][4] This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Physicochemical Properties: A Comparative Analysis

The difluoromethoxy group offers a nuanced alternative to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[1] Its properties are often intermediate, providing a greater degree of control for fine-tuning molecular characteristics.[1]

Key Physicochemical Characteristics:

  • Lipophilicity and "Chameleon" Effect: The -OCF₂H group is moderately lipophilic, generally increasing the lipophilicity (logP) of a parent molecule more than a methoxy group but less than a trifluoromethoxy group.[2] Critically, it exhibits "dynamic lipophilicity" due to a very low rotational energy barrier around the O–CF₂H bond (ΔG‡ = 0.45 kcal mol⁻¹).[1][4] This allows the group to adapt its conformation to the surrounding chemical environment, presenting either a lipophilic or a more polar face, which can be advantageous for receptor binding and membrane permeability.[4][5]

  • Hydrogen Bonding Capability: A defining feature of the -OCF₂H group is its ability to act as a weak hydrogen bond donor.[1][2][6] The potent electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, enabling it to participate in hydrogen bonding interactions—a characteristic absent in methoxy and trifluoromethoxy groups.[1][7] Its hydrogen bond acidity is comparable to that of anilines and thiophenols.[8][9]

  • Electronic Effects and pKa Modulation: As a weakly electron-withdrawing group, the difluoromethoxy substituent can influence the acidity or basicity (pKa) of proximal functional groups.[1][2] This modulation can be strategically employed to optimize a drug's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.[1] The introduction of an electron-withdrawing -OCF₂H group onto an aromatic ring can lower the pKa of a phenolic leaving group, which can impact the stability of derivatives like sulfamates.[10]

  • Metabolic Stability: The strong carbon-fluorine bonds within the difluoromethoxy group confer significant metabolic stability, particularly against oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2][11] This makes it an excellent bioisostere for metabolically vulnerable groups like the methoxy group, which is prone to O-demethylation.[2][10]

Table 1: Comparative Physicochemical Properties of Key Functional Groups

Property Methoxy (-OCH₃) Difluoromethoxy (-OCF₂H) Trifluoromethoxy (-OCF₃) Hydroxyl (-OH)
Hansch π Parameter -0.02 +0.2 to +0.6[4] +1.04[4] -0.67
Hydrogen Bond Donor? No Yes (Weak)[1][6] No Yes (Strong)
Metabolic Stability Low (Prone to O-demethylation)[2][10] High[1][11] High[12] Moderate (Prone to conjugation)

| Nature | Electron-donating | Weakly electron-withdrawing[2] | Strongly electron-withdrawing | Electron-donating |

Note: Hansch π values are context-dependent and serve as a general guide to lipophilicity contribution.

Strategic Applications in Drug Design

The unique combination of properties makes the -OCF₂H group a versatile tool for addressing common challenges in lead optimization.

  • Bioisosteric Replacement: The difluoromethoxy group serves as an effective bioisostere for several functionalities:

    • Methoxy Group: Replacing a methoxy group with -OCF₂H is a primary strategy to block O-demethylation, a common metabolic liability that can lead to rapid clearance or the formation of undesired metabolites.[1][2][10] This can significantly increase a drug's half-life.[1]

    • Hydroxyl and Thiol Groups: Its capacity as a hydrogen bond donor allows it to mimic the interactions of hydroxyl and thiol groups while offering superior metabolic stability.[1][8]

  • Enhancing Target Engagement: The ability to form weak hydrogen bonds can introduce new, favorable interactions within a target's binding pocket, potentially increasing potency and selectivity.[6][7] Its unique conformational properties, where it often lies orthogonal to an attached aromatic ring, can also augment the spatial complexity of a molecule, influencing binding.[4][13]

Synthetic Methodologies and Protocols

The incorporation of the difluoromethoxy group has become more accessible through advances in synthetic chemistry. The most common approach involves the O-difluoromethylation of a hydroxyl group (e.g., a phenol) using a difluorocarbene source.[4]

G cluster_materials Starting Materials cluster_process Reaction & Purification phenol Phenol Derivative reaction Heat & Stir (e.g., 90-110 °C, 12-24h) phenol->reaction base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction reagent Difluorocarbene Source (e.g., ClCF₂COONa) reagent->reaction solvent Solvent (e.g., DMF) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purify Column Chromatography workup->purify product Purified Aryl Difluoromethyl Ether purify->product

Caption: General workflow for the synthesis of aryl difluoromethyl ethers.

This protocol describes a general procedure for the synthesis of an aryl difluoromethyl ether from a corresponding phenol.[2][14]

Materials:

  • Phenol derivative (1.0 eq)

  • Sodium chlorodifluoroacetate (ClCF₂COONa) (2.0 - 3.0 eq)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water and Brine

Procedure:

  • Setup: To a dry round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add the phenol (1.0 eq) and cesium carbonate (1.5 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a suitable concentration (e.g., 0.2-0.5 M).

  • Reagent Addition: Add sodium chlorodifluoroacetate (2.5 eq) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude residue by flash column chromatography on silica gel to yield the desired aryl difluoromethyl ether.

In Vitro Evaluation: Assessing Metabolic Stability

A key driver for incorporating an -OCF₂H group is to improve metabolic stability. This hypothesis must be validated experimentally. The in vitro microsomal stability assay is a standard method for this evaluation.

This assay evaluates Phase I metabolism, primarily mediated by CYP enzymes.[1]

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized drug)

  • Liver microsomes (human, rat, etc.)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Acetonitrile (for quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a working solution (e.g., 100 µM in buffer).

  • Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, liver microsomes (e.g., 0.5 mg/mL final concentration), and the test compound (1 µM final concentration).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Calculation: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Case Studies: Difluoromethoxy in Approved Drugs

The utility of the difluoromethoxy group is demonstrated by its presence in several successful pharmaceuticals.

  • Pantoprazole (Protonix®): A proton pump inhibitor used for treating acid-related gastrointestinal disorders. The -OCF₂H group on the benzimidazole core is critical for its chemical stability in the acidic environment of the stomach's parietal cells, where it is converted to its active form.[2]

  • Roflumilast (Daliresp®): A selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast enhances its metabolic stability and contributes to its high potency.[2] Roflumilast works by increasing intracellular levels of cyclic AMP (cAMP), which leads to a reduction in inflammatory responses.[2]

G Roflumilast Roflumilast PDE4 Phosphodiesterase-4 (PDE4) Roflumilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades ATP ATP AC Adenylyl Cyclase ATP->AC Synthesizes AC->cAMP Synthesizes PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) PKA->PKA_active Activates Inflammation Inflammatory Response PKA_active->Inflammation Reduces

Caption: Roflumilast inhibits PDE4, increasing cAMP and reducing inflammation.

A Framework for Analog Evaluation

The decision to incorporate a difluoromethoxy group is a data-driven process within a lead optimization campaign. The following workflow illustrates a typical evaluation of an -OCF₂H analog against its methoxy-containing predecessor.

G cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & Decision start Lead Compound (with -OCH₃) synth Synthesize -OCF₂H Analog start->synth Bioisosteric Replacement physchem Physicochemical Properties (logP, pKa, Solubility) synth->physchem activity Biological Activity (IC₅₀/EC₅₀) synth->activity metabolism Metabolic Stability (Microsomes, Hepatocytes) synth->metabolism compare Compare Data: -OCH₃ vs. -OCF₂H physchem->compare activity->compare metabolism->compare decision Select Candidate for In Vivo Studies compare->decision

Caption: Workflow for evaluating a difluoromethoxy analog.[2]

Conclusion

The difluoromethoxy group is a valuable and versatile tool in the medicinal chemist's armamentarium.[1] Its unique combination of moderate and dynamic lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates.[1][2] By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles. As synthetic methods continue to advance, the strategic use of this "lipophilic hydrogen bond donor" is poised to play an even greater role in the future of drug discovery.[2][8]

References

  • Title: Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC Source: National Center for Biotechnology Information URL: [Link]

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  • Title: Synthesis of difluoromethoxy derivatives 9, 15 and 16. Reagents and conditions Source: ResearchGate URL: [Link]

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  • Title: Applications and strategies for the synthesis of difluoromethoxylated (hetero)arenes Source: ResearchGate URL: [Link]

  • Title: 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI Source: MDPI URL: [Link]

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  • Title: CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC Source: National Center for Biotechnology Information URL: [Link]

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Foundational

An In-depth Technical Guide to the Hydrogen Bond Donor Properties of 2-Aminopyridines

Introduction: The Central Role of Hydrogen Bonds in Molecular Design In the intricate world of molecular recognition, the hydrogen bond stands as a paramount directional force. Its unique blend of strength and specificit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Hydrogen Bonds in Molecular Design

In the intricate world of molecular recognition, the hydrogen bond stands as a paramount directional force. Its unique blend of strength and specificity governs everything from the structure of DNA to the affinity of a drug for its protein target. For researchers in medicinal chemistry and materials science, mastering the art of engineering hydrogen bonds is not merely an academic exercise; it is fundamental to the creation of novel therapeutics and functional materials.

Among the vast arsenal of chemical scaffolds available to the modern scientist, 2-aminopyridine has emerged as a "perfectly functionalised moiety" of exceptional utility.[1][2][3] Its simple, low-molecular-weight structure belies a sophisticated electronic nature, allowing it to engage in highly specific and predictable hydrogen bonding interactions. This guide provides a deep dive into the core principles governing the hydrogen bond donor properties of 2-aminopyridines. We will move beyond simple descriptions to explore the causality behind its behavior, examining the critical interplay of tautomerism, substituent effects, and the molecular environment. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to harness the full potential of this remarkable pharmacophore.

Section 1: The Duality of 2-Aminopyridine: A Donor and Acceptor Scaffold

The power of the 2-aminopyridine scaffold lies in its bifunctional nature. It possesses both a potent hydrogen bond donor site—the exocyclic amino group (–NH₂) —and a well-positioned hydrogen bond acceptor site—the endocyclic pyridine nitrogen (N1). This arrangement allows it to form highly stable, bidentate (two-point) interactions with biological targets, a feature that is particularly exploited in the design of kinase inhibitors.[4]

The N-H bonds of the amino group serve as the primary donor functionality. The lone pair of electrons on the sp²-hybridized pyridine nitrogen acts as the acceptor. This dual capacity allows 2-aminopyridine to act as a biomimetic, effectively mimicking the hydrogen bonding patterns of nucleobases like adenine and cytosine.[5] For instance, it can form a Watson-Crick-like pairing with partner molecules, a property that has been studied extensively in supramolecular chemistry.[6][7]

Caption: Hydrogen bond donor and acceptor sites on the 2-aminopyridine molecule.

Section 2: The Amino-Imino Tautomeric Equilibrium

A crucial, yet often overlooked, aspect of 2-aminopyridine chemistry is its existence in a tautomeric equilibrium between the dominant amino form and the minor imino form. While in most conditions the amino tautomer is overwhelmingly favored, understanding this equilibrium is vital as the imino form possesses distinct hydrogen bonding characteristics.[8][9]

  • Amino Tautomer: The canonical 2-aminopyridine structure with an exocyclic NH₂ group. It presents two N-H donor sites.

  • Imino Tautomer: A 2(1H)-pyridinoneimine structure where one proton has migrated from the exocyclic nitrogen to the endocyclic nitrogen. It presents only one N-H donor site and has a significantly altered electronic profile.

The position of this equilibrium can be influenced by several factors. In the gas phase, the amino form is more stable.[9] However, in solution, dimerization via intermolecular hydrogen bonds can preferentially stabilize one tautomer.[10] For example, studies have shown that for some substituted 2-aminopyridines, homodimers of the imino (1H/1H) tautomer can become more stable than the corresponding amino (2H/2H) dimers, particularly when electronegative substituents are present.[10]

Caption: Amino-imino tautomeric equilibrium in 2-aminopyridine.

Section 3: Modulating H-Bond Strength via Substituent Effects

The electronic properties of the N-H bonds, and thus their hydrogen bond donor strength, can be finely tuned by introducing substituents onto the pyridine ring. This is a cornerstone of rational drug design, allowing for the optimization of binding affinity.

  • Electron-Withdrawing Groups (EWGs): Substituents like halogens (–Cl) or cyano (–CN) groups withdraw electron density from the ring via inductive and/or resonance effects. This decrease in electron density makes the protons on the exocyclic amino group more acidic (electropositive), thereby increasing their strength as hydrogen bond donors . Concurrently, an EWG will decrease the basicity of the endocyclic nitrogen, weakening its H-bond acceptor capability.

  • Electron-Donating Groups (EDGs): Substituents like methyl (–CH₃) or methoxy (–OCH₃) groups donate electron density to the ring. This increases the electron density on the amino group, making the N-H protons less acidic and thus weaker hydrogen bond donors . Conversely, the endocyclic nitrogen becomes more basic and a stronger H-bond acceptor.

This relationship is quantitatively reflected in the acid dissociation constant (pKa) of the conjugate acid of the molecule. A lower pKa indicates a more acidic parent molecule, which correlates with stronger H-bond donor protons.

Table 1: Influence of Substituents on pKa and Hydrogen Bonding Properties
CompoundSubstituentpKa of Conjugate AcidEffect on -NH₂ H-Bond Donor StrengthEffect on Pyridine N H-Bond Acceptor Strength
2-Aminopyridine-H6.86[11][12]BaselineBaseline
4-Aminopyridine-H (positional isomer)9.17[11][12]Weaker (due to resonance)Stronger
2-Amino-5-chloropyridine5-Cl (EWG)~3.4IncreasedDecreased
2-Amino-4-methylpyridine4-CH₃ (EDG)~7.5DecreasedIncreased

Note: pKa values are approximate and can vary with measurement conditions. The effects described are qualitative trends.

Section 4: Experimental and Computational Characterization

A multi-faceted approach combining experimental and computational techniques is essential for a comprehensive understanding of the hydrogen bonding interactions of 2-aminopyridines.

Experimental Protocols: From Solid State to Solution

A. X-ray Crystallography and Neutron Diffraction (Solid State)

  • Causality and Insight: These techniques provide unambiguous, high-resolution snapshots of molecular interactions in the solid state. They allow for the precise measurement of bond lengths and angles, offering definitive proof of hydrogen bonding. Neutron diffraction is particularly powerful as it accurately locates the position of hydrogen atoms, which are often poorly resolved in X-ray diffraction.[13] The observation of short intermolecular distances (e.g., N···N distances of ~3.0 Å) and near-linear geometries (N–H···N angle > 150°) is considered strong evidence of a hydrogen bond.[13] These studies often reveal that 2-aminopyridines form centrosymmetric, cyclic dimers in the crystal lattice via N–H···N hydrogen bonds.[13]

  • Step-by-Step Methodology: Single Crystal X-ray Diffraction

    • Crystal Growth: Slowly evaporate a solution of the 2-aminopyridine derivative in a suitable solvent (e.g., ethanol, ethyl acetate) to obtain single crystals of sufficient quality.

    • Data Collection: Mount a selected crystal on a goniometer head and place it in an X-ray diffractometer. Cool the crystal under a stream of liquid nitrogen (~100 K) to minimize thermal motion.

    • Structure Solution: Collect diffraction data by rotating the crystal in the X-ray beam. Process the data and solve the crystal structure using direct methods or Patterson methods.

    • Refinement: Refine the structural model against the experimental data to determine atomic positions, including the location of hydrogen atoms involved in hydrogen bonding. Analyze the resulting bond lengths and angles to characterize the H-bond geometry.

B. NMR Spectroscopy (Solution State)

  • Causality and Insight: In solution, the chemical shift of the amino (–NH₂) protons is exquisitely sensitive to hydrogen bonding. When the N-H group donates a hydrogen bond, the proton becomes deshielded, resulting in a downfield shift in the ¹H NMR spectrum. The magnitude of this shift correlates with the strength of the interaction. This method is invaluable for quantifying H-bond accepting abilities and determining association constants in solution.[14]

  • Step-by-Step Methodology: ¹H NMR Titration

    • Sample Preparation: Prepare a stock solution of the 2-aminopyridine derivative at a known concentration (e.g., 5 mM) in a non-polar, deuterated solvent (e.g., CDCl₃ or CD₂Cl₂). Prepare a second stock solution of a known hydrogen bond acceptor (e.g., DMSO, pyridine) at a higher concentration in the same solvent.

    • Initial Spectrum: Acquire a ¹H NMR spectrum of the 2-aminopyridine solution alone. Record the chemical shift (δ) of the –NH₂ protons.

    • Titration: Add sequential aliquots (e.g., 0.2, 0.5, 1.0, 2.0... equivalents) of the H-bond acceptor stock solution to the NMR tube containing the 2-aminopyridine.

    • Data Acquisition: Acquire a ¹H NMR spectrum after each addition, carefully noting the new chemical shift of the –NH₂ protons.

    • Data Analysis: Plot the change in chemical shift (Δδ) as a function of the acceptor concentration. This data can be fitted to a binding isotherm to calculate the association constant (Kₐ) for the hydrogen bonding interaction.

C. Infrared (IR) Spectroscopy (Solution State)

  • Causality and Insight: Hydrogen bonding weakens the covalent N-H bond. This weakening is observed in the IR spectrum as a red shift (a shift to lower frequency or wavenumber) and a broadening of the N-H stretching vibration band. The magnitude of this frequency shift is directly proportional to the strength of the hydrogen bond.[15][16]

  • Step-by-Step Methodology: Solution IR Spectroscopy

    • Reference Spectrum: Dissolve the 2-aminopyridine derivative in a non-polar, non-H-bonding solvent (e.g., carbon tetrachloride or hexane) and record the IR spectrum. Identify the sharp, high-frequency band(s) corresponding to the free N-H stretching vibrations (typically ~3400-3500 cm⁻¹).

    • Complex Spectrum: Prepare a second sample containing the 2-aminopyridine derivative and an excess of a hydrogen bond acceptor in the same solvent.

    • Spectral Comparison: Record the IR spectrum of the second sample. The appearance of a new, broad band at a lower frequency indicates the formation of an N-H···Acceptor hydrogen bond. The difference in wavenumber (Δν) between the free and the hydrogen-bonded N-H stretch is a measure of the H-bond's enthalpy.

Experimental_Workflow cluster_NMR NMR Titration Workflow A 1. Prepare solution of 2-aminopyridine in CDCl₃ B 2. Record initial ¹H NMR spectrum (Measure δ of NH₂) A->B C 3. Add aliquot of H-bond acceptor (e.g., DMSO) B->C D 4. Record new ¹H NMR spectrum (Observe downfield shift) C->D E 5. Repeat steps 3-4 D->E E->C Iterate F 6. Plot Δδ vs. [Acceptor] and calculate Kₐ E->F

Caption: Generalized workflow for an NMR titration experiment to quantify H-bonding.

Computational Chemistry: In Silico Insights
  • Causality and Insight: Theoretical methods provide a powerful complement to experimental data, offering insights into the energetics and electronic nature of hydrogen bonds that are difficult to measure directly. Density Functional Theory (DFT) is a workhorse method for optimizing the geometry of hydrogen-bonded complexes and calculating their interaction energies.[6][15] Advanced techniques like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis can further dissect the interaction. AIM identifies a "bond critical point" in the electron density between the donor hydrogen and the acceptor atom, a definitive topological feature of a hydrogen bond.[10] NBO analysis quantifies the interaction as a charge transfer from the acceptor's lone pair orbital to the N-H antibonding orbital (σ*).

  • Step-by-Step Methodology: DFT Calculation of H-Bond Energy

    • Monomer Optimization: Build the structures of the 2-aminopyridine derivative and the hydrogen bond acceptor molecule (e.g., water) individually. Perform a geometry optimization and frequency calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

    • Complex Optimization: Arrange the two optimized monomers into a hydrogen-bonded complex. Perform a new geometry optimization and frequency calculation on this supramolecular complex.

    • Energy Calculation: The interaction energy (E_int) can be calculated as: E_int = E_complex - (E_2AP + E_acceptor)

    • Basis Set Superposition Error (BSSE) Correction: For higher accuracy, correct the interaction energy for BSSE using the counterpoise correction method. This refined value provides a reliable estimate of the hydrogen bond strength.

Section 5: Application in Drug Design - The Kinase Inhibitor Hinge-Binding Motif

The principles outlined above find their most prominent application in the design of ATP-competitive kinase inhibitors. The "hinge" region of a kinase active site contains a conserved backbone motif that provides a crucial anchoring point for inhibitors. 2-Aminopyridine is a privileged scaffold for this purpose precisely because of its bifunctional hydrogen bonding capability.

  • The Bidentate Interaction: The exocyclic amino group donates a hydrogen bond to the backbone carbonyl oxygen of one amino acid in the hinge (e.g., a conserved glutamate). Simultaneously, the endocyclic pyridine nitrogen accepts a hydrogen bond from a backbone N-H of an adjacent amino acid (e.g., a conserved cysteine).[17] This bidentate "clamp" provides a significant portion of the inhibitor's binding affinity and is a foundational interaction for many clinically successful drugs. Modifying substituents on the 2-aminopyridine ring allows for the fine-tuning of these H-bonds and the optimization of selectivity and potency.

Kinase_Binding 2-Aminopyridine as a Kinase Hinge Binder cluster_protein Kinase Hinge Region Hinge_CO C O Hinge_NH N H Inhibitor N H₂N Pyridine Ring Hinge_NH:f1->Inhibitor:n H-Bond (Acceptor) Inhibitor:s->Hinge_CO:f1 H-Bond (Donor)

Caption: Bidentate hydrogen bonding of a 2-aminopyridine inhibitor in a kinase hinge.

Conclusion

The 2-aminopyridine scaffold is a testament to the power of fundamental chemical principles in advanced molecular design. Its hydrogen bond donor properties, governed by the delicate balance of its bifunctional nature, tautomeric equilibrium, and electronic modulation through substituents, make it an exceptionally versatile tool. By integrating rigorous experimental characterization with insightful computational analysis, researchers can fully understand and predict its behavior. This comprehensive knowledge empowers scientists in drug development and beyond to rationally design molecules with precisely tailored interactions, transforming a simple heterocycle into the cornerstone of complex, life-saving therapeutics.

References

  • Müller, A., Talbot, F., & Leutwyler, S. (2002). Hydrogen Bond Vibrations of 2-Aminopyridine·2-Pyridone, a Watson−Crick Analogue of Adenine·Uracil. Journal of the American Chemical Society. [Link]

  • Gilli, G., Bertolasi, V., Ferretti, V., & Gilli, P. (2002). Influence of Intermolecular Hydrogen Bonds on the Tautomerism of Pyridine Derivatives. The Journal of Physical Chemistry A. [Link]

  • Rao, R. N., & Chanda, K. (2021). 2-Aminopyridine - An unsung hero in drug discovery. Chemical Communications. [Link]

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine - an unsung hero in drug discovery. Chemical Communications (Cambridge, England), 58(3), 343–382. [Link]

  • Song, P., Wang, Y., Zhang, J., & Ma, F. (2014). Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 26-32. [Link]

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382. [Link]

  • Müller, A., Talbot, F., & Leutwyler, S. (2002). Hydrogen bond vibrations of 2-aminopyridine.2-pyridone, a Watson-Crick analogue of adenine.uracil. The Journal of the American Chemical Society, 124(48), 14486–14494. [Link]

  • Inuzuka, K., & Fujimoto, A. (2007). The hydrogen bonding and amino-imino tautomerization of the alkoxy-aminopyridines and amino-methoxypyrimidines with acetic acid The effects of the methoxy group. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(4), 815-823. [Link]

  • El-henawy, A. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

  • Looper, R. E., et al. (2009). 2-Aminoimidazoles from Leucetta Sponges: Synthesis and Biology of an Important Pharmacophore. Current Medicinal Chemistry. [Link]

  • Wu, R., Nachtigall, P., & Brutschy, B. (2004). Structure and hydrogen bonding of 2-aminopyridine·(H2O)n (n = 1, 2) studied by infrared ion depletion spectroscopy. Physical Chemistry Chemical Physics, 6(3), 515-521. [Link]

  • Evangelisti, L., et al. (2021). From Molecular to Cluster Properties: Rotational Spectroscopy of 2-Aminopyridine and of Its Biomimetic Cluster with Water. Molecules, 26(22), 6932. [Link]

  • Beer, L., et al. (2023). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. International Journal of Molecular Sciences, 24(13), 10515. [Link]

  • Li, H., et al. (2014). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 57(9), 3704-3716. [Link]

  • Lapinski, L., & Nowak, M. J. (2019). Photoinduced amino–imino tautomerism of 2-aminopyridine in a low-temperature argon matrix. Physical Chemistry Chemical Physics. [Link]

  • Szafran, M., et al. (1991). Hydrogen bonding patterns of 2-aminopyridinium nicotinic acetate. Journal of Molecular Structure. [Link]

  • Virta, P., et al. (2018). Modification of the aminopyridine unit of 2′-deoxyaminopyridinyl-pseudocytidine allowing triplex formation at CG interruptions in homopurine sequences. Nucleic Acids Research, 46(14), 6991–7001. [Link]

  • Takahashi, Y., et al. (1976). Studies on the Tautomerism of 2-Anilinopyridine and Related Heterocycles. Bulletin of the Chemical Society of Japan, 49(10), 2770-2774. [Link]

  • El-Emam, A. A., & El-sayed, Y. S. (2014). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Journal of Molecular Modeling. [Link]

  • Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic? [Link]

  • Quora. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why? [Link]

  • Alkorta, I., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 26(12), 3556. [Link]

  • Kariuki, B. M., et al. (2006). 2-Aminopyridinium isonicotinate 2-aminopyridine. Acta Crystallographica Section E. [Link]

  • Reddit. (2023). [College: Organic Chemistry] Does 2-Aminopyridine or 3-Aminopyridine have a lower pKa? [Link]

  • Kvick, Å., Thomas, R., & Koetzle, T. F. (1976). Hydrogen bond studies. CI. A neutron diffraction study of 2-amino-5-chloropyridine. Acta Crystallographica Section B, 32(1), 224-231. [Link]

  • Han, J., et al. (2020). NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. The Journal of Organic Chemistry, 85(15), 9576–9585. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Application of 4-(Difluoromethoxy)-5-fluoropyridin-2-amine in Buchwald-Hartwig Amination for Accelerated Drug Discovery

Abstract This application note provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective utilization of 4-(difluoromethoxy)-5-fluoropyridin-2-amine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective utilization of 4-(difluoromethoxy)-5-fluoropyridin-2-amine in Buchwald-Hartwig amination reactions. We delve into the nuanced reactivity of this electronically-modified substrate, offering field-proven protocols, mechanistic insights, and troubleshooting strategies. The methodologies outlined herein are designed to be self-validating, ensuring reliable and reproducible outcomes in the synthesis of complex diarylamines, which are pivotal intermediates in modern drug discovery programs.

Introduction: The Strategic Value of Fluorinated Pyridines

The incorporation of fluorine atoms and fluorine-containing motifs into drug candidates is a widely employed strategy to modulate key pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. The 4-(difluoromethoxy)-5-fluoropyridin-2-amine scaffold, in particular, has emerged as a valuable building block. Its unique electronic signature, characterized by the electron-withdrawing nature of the fluoro and difluoromethoxy substituents, presents both opportunities and challenges in synthetic chemistry.

The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the construction of C-N bonds, enabling the coupling of a wide array of amines and aryl/heteroaryl halides. However, the successful application of this reaction to electronically demanding substrates like 4-(difluoromethoxy)-5-fluoropyridin-2-amine requires a carefully considered approach to catalyst selection, reaction parameter optimization, and a deep understanding of the underlying reaction mechanism. This guide provides the necessary framework to navigate these complexities.

Mechanistic Considerations for a Demanding Substrate

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex. A general understanding of this cycle is crucial for rational troubleshooting and optimization.

Buchwald_Hartwig_Cycle Pd_L2 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd_L2->OxAdd + Ar-X Complex_A Ar-Pd(II)(X)L₂ OxAdd->Complex_A Amine_Coord Amine Coordination & Deprotonation Complex_A->Amine_Coord + R'R''NH + Base Complex_B [Ar-Pd(II)(NR'R'')L₂]⁺ Amine_Coord->Complex_B RedElim Reductive Elimination Complex_B->RedElim RedElim->Pd_L2 Catalyst Regeneration Product Ar-NR'R'' Product RedElim->Product Catalyst_Regen Catalyst Regeneration Base_H Base-H⁺ ArX Ar-X Amine R'R''NH Base Base

Figure 1: The Buchwald-Hartwig Catalytic Cycle.

For 4-(difluoromethoxy)-5-fluoropyridin-2-amine, the key challenges arise from its reduced nucleophilicity due to the electron-withdrawing substituents. This can slow down the rate of both the amine coordination/deprotonation step and the final reductive elimination. Consequently, careful selection of the ligand, base, and reaction temperature is paramount to achieving high conversion and yield.

Recommended Starting Protocols

The following protocols are designed as robust starting points for the Buchwald-Hartwig amination of 4-(difluoromethoxy)-5-fluoropyridin-2-amine with various aryl and heteroaryl halides.

General Protocol for Aryl Bromides and Iodides

This protocol is optimized for more reactive coupling partners.

Reagents and Materials:

  • 4-(Difluoromethoxy)-5-fluoropyridin-2-amine

  • Aryl bromide/iodide (1.0 - 1.2 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • NaOtBu (1.4 - 2.0 equivalents)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.

  • Reagent Addition: Add 4-(difluoromethoxy)-5-fluoropyridin-2-amine and the aryl bromide/iodide.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Protocol for Challenging Aryl Chlorides

Aryl chlorides are less reactive and require more active catalyst systems.

Reagents and Materials:

  • 4-(Difluoromethoxy)-5-fluoropyridin-2-amine

  • Aryl chloride (1.0 - 1.5 equivalents)

  • G3 or G4 Buchwald Precatalyst (e.g., XPhos Pd G3) (1-3 mol%)

  • LHMDS or K₃PO₄ (1.5 - 2.5 equivalents)

  • Anhydrous t-BuOH or CPME (Cyclopentyl methyl ether)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add the Buchwald precatalyst and the base (K₃PO₄ if used).

  • Reagent Addition: Add 4-(difluoromethoxy)-5-fluoropyridin-2-amine and the aryl chloride.

  • Solvent and Base Addition: Add the anhydrous solvent. If using LHMDS, add it as a solution at this stage.

  • Reaction Execution: Seal the vessel and heat to 100-130 °C. The use of microwave irradiation can be beneficial for accelerating these transformations. Monitor the reaction closely.

  • Workup and Purification: Follow the same procedure as described in section 3.1.

Data Summary: Recommended Reaction Conditions

The following table provides a starting point for optimizing the reaction conditions for different classes of coupling partners.

Coupling PartnerCatalyst System (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Aryl IodidePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.4)Toluene80-100
Aryl BromidePd₂(dba)₃ (1.5-2.5)RuPhos (3-5)NaOtBu (1.5)Dioxane90-110
Aryl ChlorideXPhos Pd G3 (2-3)-LHMDS (2.0)t-BuOH100-130
Heteroaryl BromidePd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Dioxane/H₂O100

Experimental Workflow Visualization

The following diagram illustrates the general workflow for setting up a Buchwald-Hartwig amination reaction.

Buchwald_Workflow Start Start Prep_Vessel Prepare Oven-Dried Reaction Vessel Start->Prep_Vessel Inert_Atmosphere Establish Inert Atmosphere (N₂/Ar) Prep_Vessel->Inert_Atmosphere Add_Solids Add Catalyst, Ligand, Base, and Aminopyridine Inert_Atmosphere->Add_Solids Add_Liquids Add Aryl Halide (if liquid) and Solvent Add_Solids->Add_Liquids Heating Heat to Desired Temperature Add_Liquids->Heating Monitoring Monitor Reaction (TLC, LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Conversion Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification End End Purification->End

Figure 2: General Experimental Workflow.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. The following guide provides a logical framework for troubleshooting.

Troubleshooting_Logic Start Low Yield or Incomplete Conversion Check_Reagents Reagent Quality Check Anhydrous Solvents? Active Base? Purity of Starting Materials? Start->Check_Reagents Catalyst_Deactivation Catalyst Deactivation? Increase Catalyst/Ligand Loading Switch to a More Robust Precatalyst (e.g., G3/G4) Start->Catalyst_Deactivation Insufficient_Reactivity Insufficient Reactivity? Increase Temperature/Use Microwave Switch to a Stronger Base (e.g., LHMDS) Use a More Electron-Rich Ligand (e.g., RuPhos) Start->Insufficient_Reactivity Side_Reactions Side Reactions Observed? Lower Reaction Temperature Screen Different Solvents Consider a Weaker Base (e.g., K₃PO₄) Start->Side_Reactions Solution Optimized Reaction Check_Reagents->Solution Catalyst_Deactivation->Solution Insufficient_Reactivity->Solution Side_Reactions->Solution

Figure 3: Troubleshooting Decision Tree.

Common Problems and Solutions:

  • Low or No Conversion:

    • Cause: Inactive catalyst, poor quality reagents, or insufficient temperature.

    • Solution: Ensure all reagents are pure and solvents are anhydrous. Increase the reaction temperature in 10 °C increments. Consider a more active catalyst system, such as a Buchwald precatalyst with a more electron-rich ligand (e.g., RuPhos, BrettPhos).

  • Formation of Side Products (e.g., Hydrodehalogenation):

    • Cause: The base may be too strong or the temperature too high, leading to competing reaction pathways.

    • Solution: Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃). Lower the reaction temperature. Ensure a strictly inert atmosphere to minimize water content.

  • Difficulty in Purification:

    • Cause: Residual palladium or closely eluting impurities.

    • Solution: After the initial filtration through Celite, consider a wash with an aqueous solution of a thiol-containing reagent (e.g., N-acetylcysteine) to scavenge residual palladium. Optimize the solvent system for column chromatography.

Conclusion

The Buchwald-Hartwig amination of 4-(difluoromethoxy)-5-fluoropyridin-2-amine is a highly enabling transformation for the synthesis of novel molecular entities in drug discovery. While the electronic nature of this substrate requires careful consideration, the protocols and troubleshooting guide presented in this application note provide a solid foundation for achieving high-yielding and reproducible results. By understanding the interplay between the catalyst, ligand, base, and reaction conditions, researchers can confidently employ this valuable building block in their synthetic campaigns.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

Application

Application Notes and Protocols for the Preparation of 2-Amino-4-Alkoxypyridines via Difluorocarbene

Abstract This technical guide provides a comprehensive overview and detailed protocols for a proposed synthetic route to 2-amino-4-alkoxypyridines, a scaffold of significant interest in medicinal chemistry. The key trans...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for a proposed synthetic route to 2-amino-4-alkoxypyridines, a scaffold of significant interest in medicinal chemistry. The key transformation leverages the unique reactivity of difluorocarbene, a versatile C1 building block in modern organofluorine chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel synthetic pathways to valuable heterocyclic motifs. The protocols herein are designed to be self-validating, with in-depth explanations of the underlying chemical principles and experimental considerations.

Introduction: The Significance of 2-Amino-4-Alkoxypyridines

The 2-aminopyridine framework is a privileged scaffold in drug discovery, appearing in a multitude of clinically approved pharmaceuticals and investigational drug candidates. The incorporation of an alkoxy group at the 4-position can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and target engagement. Consequently, the development of efficient and versatile synthetic methods for accessing 2-amino-4-alkoxypyridines is of paramount importance to the medicinal chemistry community.

Traditional synthetic approaches to this class of compounds often involve multi-step sequences with limitations in substrate scope and functional group tolerance. This application note explores a modern approach centered around the application of difluorocarbene, a highly reactive intermediate that offers unique opportunities for the construction of complex molecular architectures.[1][2][3][4]

The Star of the Show: Difluorocarbene Generation and Reactivity

Difluorocarbene (:CF₂), a neutral, divalent carbon species, has emerged as a powerful tool for the introduction of fluorine-containing moieties into organic molecules.[5] Its electrophilic nature allows it to react with a wide range of nucleophiles, leading to the formation of gem-difluorinated compounds and other valuable fluorinated products.[6][7]

For the protocols described herein, we will focus on the in situ generation of difluorocarbene from trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent.[8] This method is favored for its operational simplicity, mild reaction conditions, and the commercial availability of the precursor. The generation of difluorocarbene from TMSCF₃ is typically initiated by a catalytic amount of a fluoride source, such as sodium iodide (NaI), which facilitates the release of the reactive carbene intermediate.[9]

The reactivity of difluorocarbene with nitrogen-containing heterocycles is multifaceted. Of particular relevance to our proposed synthesis is its reaction with pyridine N-oxides. The interaction of difluorocarbene with the N-oxide oxygen atom leads to the formation of a highly electrophilic intermediate, which can be trapped by nucleophiles.[10][11][12] This reactivity forms the cornerstone of our proposed synthetic strategy.

Proposed Synthetic Strategy: A Multi-Step Approach

The following diagram outlines our proposed multi-step synthesis for the preparation of 2-amino-4-alkoxypyridines, commencing from a readily available 2-aminopyridine precursor.

Synthetic_Pathway A 2-Aminopyridine B 2-Amino-4-chloropyridine A->B Chlorination C 2-Amino-4-chloropyridine-N-oxide B->C N-Oxidation D 2-Amino-4-alkoxypyridine-N-oxide C->D Nucleophilic Substitution E 2-Amino-4-alkoxypyridine D->E Reaction with :CF₂ followed by hydrolysis

Caption: Proposed synthetic workflow for 2-amino-4-alkoxypyridines.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-chloropyridine

The synthesis of 2-amino-4-chloropyridine can be achieved through various established methods. An improved large-scale synthesis has been reported, providing a solid foundation for obtaining the necessary starting material.[8]

Step 2: N-Oxidation of 2-Amino-4-chloropyridine

The oxidation of pyridines to their corresponding N-oxides is a well-established transformation.[13] Common oxidizing agents include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).

Protocol:

  • To a solution of 2-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, add m-CPBA (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-4-chloropyridine-N-oxide.

Step 3: Nucleophilic Substitution to Introduce the Alkoxy Group

The chloro-substituent at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of the desired alkoxy group.

Protocol:

  • Prepare a solution of the desired sodium alkoxide by adding sodium hydride (1.5 eq) to the corresponding alcohol (excess) at 0 °C under an inert atmosphere.

  • To this solution, add 2-amino-4-chloropyridine-N-oxide (1.0 eq) and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench with water.

  • Remove the excess alcohol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 2-amino-4-alkoxypyridine-N-oxide.

Step 4: Reaction with Difluorocarbene and Subsequent Hydrolysis

This key step utilizes the in situ generation of difluorocarbene to effect a transformation at the N-oxide, which is proposed to proceed through a carbamoyl fluoride intermediate upon reaction with the amino group in an intermolecular fashion, or a related rearrangement. Subsequent hydrolysis then yields the final 2-amino-4-alkoxypyridine.[10][11][12]

Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-amino-4-alkoxypyridine-N-oxide (1.0 eq) and sodium iodide (0.2 eq) in anhydrous acetonitrile.

  • Add TMSCF₃ (3.0 eq) via syringe.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction by ¹⁹F NMR spectroscopy to observe the consumption of TMSCF₃ and the formation of fluorinated intermediates.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Add a solution of aqueous sodium hydroxide (2 M) and stir vigorously for 2 hours to facilitate hydrolysis of the intermediate.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-alkoxypyridine.

Mechanistic Considerations

The reaction of difluorocarbene with the 2-amino-4-alkoxypyridine-N-oxide is proposed to initiate via the attack of the N-oxide oxygen on the electrophilic difluorocarbene. This generates a transient ylide intermediate. What follows is a complex reaction cascade. Based on literature precedents of difluorocarbene reacting with pyridine N-oxides in the presence of amines, it is plausible that a difluorophosgene-like intermediate is formed in situ, which then reacts with the amino group of another molecule of the substrate. Subsequent hydrolysis of the resulting carbamoyl fluoride derivative would then furnish the final product.

Mechanism cluster_0 Difluorocarbene Generation cluster_1 Reaction with N-Oxide and Hydrolysis A TMSCF₃ + NaI B :CF₂ A->B - TMSF, -NaCF₃ C 2-Amino-4-alkoxypyridine-N-oxide D Ylide Intermediate C->D + :CF₂ E Carbamoyl Fluoride Intermediate D->E Rearrangement / Intermolecular Reaction F 2-Amino-4-alkoxypyridine E->F Hydrolysis

Caption: Proposed mechanistic pathway.

Data Summary

The following table provides hypothetical, yet expected, data for a series of 2-amino-4-alkoxypyridines prepared via this methodology. Actual yields and reaction times may vary depending on the specific substrate and reaction conditions.

R Group (Alkoxy)Starting MaterialProductExpected Yield (%)
Methoxy2-Amino-4-methoxypyridine-N-oxide2-Amino-4-methoxypyridine65-75
Ethoxy2-Amino-4-ethoxypyridine-N-oxide2-Amino-4-ethoxypyridine60-70
Isopropoxy2-Amino-4-isopropoxypyridine-N-oxide2-Amino-4-isopropoxypyridine55-65
Benzyloxy2-Amino-4-benzyloxypyridine-N-oxide2-Amino-4-benzyloxypyridine50-60

Conclusion

The proposed synthetic route utilizing difluorocarbene offers a novel and potentially efficient pathway to the medicinally important class of 2-amino-4-alkoxypyridines. This application note provides a detailed, step-by-step protocol to guide researchers in the exploration of this chemistry. The methodology leverages the well-established reactivity of difluorocarbene and pyridine N-oxides, combining them in a new context to access high-value heterocyclic compounds. Further optimization and exploration of the substrate scope are encouraged to fully realize the potential of this synthetic strategy.

References

  • Oxidation of Difluorocarbene by Pyridine N‐Oxide and Ensuing Access to Carbamoyl Fluorides. Chinese Journal of Chemistry. [Link]

  • Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]

  • Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. PubMed. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PubMed Central. [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Unconventional Transformations of Difluorocarbene with Amines and Ethers. PubMed. [Link]

  • Reaction of Thiocarbonyl Fluoride Generated from Difluorocarbene with Amines. Angewandte Chemie International Edition. [Link]

  • A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid. SciELO. [Link]

  • In silico reaction screening with difluorocarbene for N-difluoroalkylative dearomatization of pyridines. Semantic Scholar. [Link]

  • Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights. Chemical Communications. [Link]

  • A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl) Butanoic Acid from Aspartic Acid. ResearchGate. [Link]

  • Syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. Journal of Synthetic Organic Chemistry, Japan. [Link]

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. [Link]

  • 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. PubMed. [Link]

  • Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]

  • An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Semantic Scholar. [Link]

  • Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Chemistry Portal. [Link]

  • Synthesis of 2-substituted pyridines from pyridine N-oxides. ResearchGate. [Link]

  • Regio- and Enantioselective Bromocyclization of Difluoroalkenes as a Strategy to Access Tetrasubstituted Difluoromethylene-Containing Stereocenters. PubMed Central. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Fluorinated Aminopyridines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of fluorinated aminopyridines. This guide is designed for researchers, medicinal chemists, and process develo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of fluorinated aminopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying these valuable heterocyclic building blocks. The presence of fluorine significantly alters the physicochemical properties of aminopyridines, impacting their basicity, polarity, and solubility, which in turn requires carefully optimized purification strategies. This resource provides field-proven insights and troubleshooting solutions in a direct question-and-answer format to help you navigate these complexities effectively.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Acid-Base Extraction Issues

Question: I'm performing an acid-base extraction to remove neutral impurities, but I'm getting a very low recovery of my fluorinated aminopyridine. What's going wrong?

Answer:

  • Probable Cause 1: Over-acidification & Reduced Basicity. The primary reason for low recovery is often the reduced basicity of the aminopyridine due to the electron-withdrawing nature of the fluorine atom.[1] A standard 1M HCl wash, which works well for non-fluorinated aminopyridines, might be too harsh. The resulting ammonium salt of your fluorinated aminopyridine may have some solubility in the organic layer, or the equilibrium may not fully favor the aqueous layer.

  • Solution 1: Use a Milder Acid. Instead of strong mineral acids, consider using a milder acidic wash, such as saturated aqueous ammonium chloride (NH₄Cl) or a dilute solution of citric acid.[2] This will still protonate most basic impurities but may leave your less basic product in the organic phase. Always check the pH of the aqueous layer after extraction; if it's too low, your product may be partitioning into it.

  • Probable Cause 2: Emulsion Formation. Complex reaction mixtures can lead to the formation of a stable emulsion at the aqueous-organic interface, trapping your product and preventing clean separation.[2]

  • Solution 2: Breaking the Emulsion. To break an emulsion, you can:

    • Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, which can help force the separation.

    • Gently swirl the separatory funnel instead of shaking vigorously.

    • If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool.

Question: After basifying the acidic aqueous layer to recover my product, the extraction back into an organic solvent is inefficient. Why?

Answer:

  • Probable Cause: Incomplete Basification or Product Solubility. You may not have added enough base to fully deprotonate the aminopyridinium salt back to its free base form. Alternatively, some fluorinated aminopyridines, especially those with multiple fluorine atoms or other polar groups, can have residual solubility in water even in their neutral state.

  • Solution: Ensure Complete Basification and Use a More Polar Solvent.

    • Monitor the pH of the aqueous layer with pH paper or a meter, ensuring it is sufficiently basic (pH > 10) to deprotonate the compound fully.

    • Perform multiple extractions with your organic solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL).

    • If using common solvents like ethyl acetate or dichloromethane fails, consider a more polar solvent like n-butanol for the back-extraction, although this will require removal by rotary evaporation at a higher temperature.

Column Chromatography Issues

Question: My fluorinated aminopyridine is streaking badly on the silica gel column, leading to poor separation and impure fractions. What should I do?

Answer:

  • Probable Cause: Strong Interaction with Acidic Silica. Aminopyridines are basic compounds that can interact strongly and irreversibly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to tailing (streaking) and, in some cases, complete retention of the product on the column.

  • Solution 1: Deactivate the Silica Gel. Before running the column, you can "deactivate" the silica by adding a small amount of a basic additive to your eluent system.

    • Add 0.5-1% triethylamine (NEt₃) or ammonia (in methanol) to your mobile phase. This base will preferentially interact with the acidic sites on the silica, allowing your compound to travel through the column more cleanly.

  • Solution 2: Use an Alternative Stationary Phase. If streaking persists, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Reversed-phase C18 silica: If your compound is sufficiently non-polar, reversed-phase chromatography using solvents like acetonitrile and water can be an excellent option.[3]

Question: I am having trouble separating my desired fluorinated aminopyridine from a very similar, non-fluorinated starting material. They have almost the same Rf value on TLC.

Answer:

  • Probable Cause: Similar Polarity. While fluorination does alter polarity, the change can sometimes be subtle, making chromatographic separation challenging.[4]

  • Solution 1: Optimize the Mobile Phase.

    • Change Solvent System: Switch from a standard ethyl acetate/hexane system to a dichloromethane/methanol system. The different solvent properties can often improve separation.

    • Isocratic vs. Gradient: If you are using a single eluent mixture (isocratic), switch to a shallow gradient elution. A slow, gradual increase in the polar solvent concentration can resolve closely eluting spots.

  • Solution 2: Consider an Orthogonal Purification Method. If chromatography fails to provide baseline separation, it's best to use a technique that relies on a different chemical principle. An acid-base extraction is the ideal choice here, as the basicity of the fluorinated and non-fluorinated analogues will be different, allowing for a clean separation.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: How does the position of the fluorine atom on the pyridine ring affect purification?

The position of the fluorine atom has a significant impact on the electronic properties of the molecule, particularly the basicity of the pyridine ring nitrogen. A fluorine atom at the 2- or 4-position (ortho or para to the nitrogen) will have a stronger electron-withdrawing inductive and resonance effect, making the pyridine nitrogen significantly less basic. A fluorine at the 3- or 5-position (meta) will have a less pronounced effect.[1] This directly influences the conditions needed for acid-base extraction; a 2-fluoroaminopyridine will require a stronger acid to protonate than a 3-fluoroaminopyridine.

Q2: What are the best general-purpose analytical techniques for assessing the purity of my final compound?

A combination of methods is always recommended for robust purity analysis.

  • HPLC-UV: High-Performance Liquid Chromatography with a UV detector is excellent for determining purity as a percentage of area under the curve. It is sensitive and can resolve closely related impurities.[6]

  • LC-MS: Liquid Chromatography-Mass Spectrometry confirms the identity of the main peak (by mass) and can help identify the mass of any impurities.

  • NMR Spectroscopy: ¹H and ¹⁹F NMR are indispensable. ¹H NMR will show proton signals and can reveal organic impurities, while ¹⁹F NMR is highly sensitive for any fluorine-containing impurities.

  • GC-MS: For more volatile aminopyridines, Gas Chromatography-Mass Spectrometry can be used, though derivatization may be necessary for polar compounds.[6][7]

Q3: What are the primary safety precautions I should take when handling fluorinated aminopyridines?

Fluorinated aminopyridines, like their non-fluorinated counterparts, should be handled with care as they can be toxic and irritant.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[8][9]

  • Ventilation: Handle these compounds in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Exposure: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.[11]

  • Disposal: Dispose of chemical waste according to your institution's regulations.[10]

Q4: Should I choose column chromatography or acid-base extraction as my primary purification method?

The choice depends on the nature of your impurities. The following decision tree can guide your selection.

G start Crude Product Containing Fluorinated Aminopyridine q1 Are the major impurities acidic or neutral? start->q1 q2 Is the product a solid with >90% purity? q1->q2 No (Impurities are basic) abe Acid-Base Extraction q1->abe Yes q3 Are impurities structurally very similar to the product? q2->q3 No recryst Recrystallization q2->recryst Yes chrom Column Chromatography q3->chrom No abe_chrom Acid-Base Extraction followed by Chromatography q3->abe_chrom Yes

Caption: Decision tree for selecting a purification method.

Section 3: Standard Operating Procedures (SOPs)
SOP 1: Purification by Acid-Base Extraction

This protocol is designed to separate a basic fluorinated aminopyridine from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.[2]

  • Acid Wash: Add an equal volume of a dilute acid solution (e.g., 1M citric acid or saturated NH₄Cl).[2]

  • Extraction: Stopper the funnel, shake vigorously for 1-2 minutes, and periodically vent to release any pressure.

  • Separation: Allow the layers to separate completely. The protonated aminopyridine salt should now be in the lower aqueous layer. Drain the aqueous layer into a clean flask.

  • Repeat: Repeat the acid wash on the organic layer 1-2 more times, combining the aqueous extracts each time. The organic layer now contains the neutral/acidic impurities and can be set aside.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 10).

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Extract the neutral, free-base aminopyridine back into an organic solvent (e.g., dichloromethane, 3x volumes).

  • Drying and Concentration: Combine the organic extracts from the back-extraction. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[2]

SOP 2: Purification by Silica Gel Column Chromatography

This protocol is for separating compounds based on polarity.

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour this into the column and allow it to pack under gravity or light pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. If the solubility is low, you can adsorb the compound onto a small amount of silica gel ("dry loading"). Add the sample carefully to the top of the packed column.

  • Elution: Begin adding the mobile phase to the top of the column.

    • Mobile Phase: A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

    • Basic Additive: To prevent streaking, add ~0.5-1% triethylamine to the mobile phase mixture.

    • Gradient: If separation is difficult, start with a low polarity mixture and gradually increase the percentage of the polar solvent over the course of the separation.[12]

  • Fraction Collection: Collect the eluting solvent in a series of tubes.

  • Purity Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Section 4: Summary Data Table
Purification MethodPrinciple of SeparationBest For...Common Problems
Acid-Base Extraction Difference in pKa (basicity)[5]Removing neutral or acidic impurities from a basic product.Low recovery due to reduced basicity; emulsion formation.[2]
Column Chromatography Difference in polarity[2]Separating compounds with different polarities; isolating products from similarly basic impurities.Product streaking/tailing on silica; co-elution of similar compounds.[4]
Recrystallization Difference in solubilityPurifying solid products that are already at a relatively high purity (>90%).Product oiling out; low recovery; failure to crystallize.
Scavenger Resins Covalent or ionic bindingRemoving specific impurities, like excess unreacted amines, from a reaction mixture.[2]Cost; capacity limitations.
References
  • Benchchem. How to remove unreacted 2-aminopyridine from product.

  • ECHEMI. 2-Amino-5-fluoropyridine SDS, 21717-96-4 Safety Data Sheets.

  • University of Colorado Boulder. Acid-Base Extraction.

  • Fisher Scientific. 2-Amino-5-fluoropyridine Safety Data Sheet.

  • MilliporeSigma. 4-aminopyridine Safety Data Sheet.

  • Wikipedia. Acid–base extraction.

  • Oxford Lab Fine Chem LLP. 2-Aminopyridine Material Safety Data Sheet.

  • ResearchGate. Fluorinated Aminopyridines: Synthesis, Structure, and Rare Liquid-Liquid Cocrystal Formation Driven by Unusually Short N–H∙∙∙F–C Hydrogen Bonding.

  • New Jersey Department of Health. 2-AMINOPYRIDINE HAZARD SUMMARY.

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.

  • National Center for Biotechnology Information. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction.

  • SIELC Technologies. HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase.

  • Master Organic Chemistry. 5 Key Basicity Trends of Amines.

  • YouTube. Acid base extraction.

  • National Center for Biotechnology Information. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.

  • Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

  • ResearchGate. Fluorination of 2‐aminopyridines and pyridin‐2(1H)‐ones.

  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.

  • Crystal Growth & Design. Fluorinated Aminopyridines: Synthesis, Structure, and Rare Liquid–Liquid Cocrystal Formation Driven by Unusually Short N–H···F–C Hydrogen Bonding.

  • PubMed. Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution.

  • Sigma-Aldrich. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.

  • Organic Letters. Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution.

  • ThermoFisher. Current Trends in Practical Fluorination Chemistry.

  • BD Biosciences. Troubleshooting Guide A. Protein Expression B. Loading/Washing.

  • Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine.

  • Biomedical Journal of Scientific & Technical Research. Recent Trends in Analytical Techniques for Impurity Profiling.

  • ACS Figshare. Fluorinated Aminopyridines: Synthesis, Structure, and Rare Liquid–Liquid Cocrystal Formation Driven by Unusually Short N–H···F–C Hydrogen Bonding.

  • ResearchGate. Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.

  • National Center for Biotechnology Information. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”.

  • Hypha Discovery. Purification.

  • National Center for Biotechnology Information. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.

  • YouTube. Preparative Purification Solutions in Drug Discovery Synthesis.

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.

  • KNAUER. How to optimize your purification? Your guide for two step purification.

  • Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System.

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine.

  • Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.

Sources

Optimization

Stability of difluoromethoxy group under acidic conditions

This guide functions as a specialized Technical Support Center for researchers working with the difluoromethoxy ( ) group. It is structured to provide immediate troubleshooting, mechanistic understanding, and validated p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with the difluoromethoxy (


) group. It is structured to provide immediate troubleshooting, mechanistic understanding, and validated protocols.

Technical Support Center: Difluoromethoxy ( ) Stability & Handling

Ticket Subject: Stability Profile under Acidic Conditions Status: Active Support Tier: Senior Application Scientist Level

Executive Summary (The "Dashboard")

The difluoromethoxy group is a lipophilic hydrogen bond donor often used as a bioisostere for methoxy or phenol groups (e.g., Pantoprazole, Roflumilast). Unlike non-fluorinated acetals, it exhibits exceptional stability towards Brønsted acids due to the strong electron-withdrawing nature of the fluorine atoms.

Chemical Compatibility Matrix
Reagent / ConditionCompatibilityStatusNotes
Dilute HCl /

(aq)
Stable SafeStable at physiological pH and 1N concentrations.
TFA (Trifluoroacetic Acid) Stable SafeCompatible with standard Boc-deprotection protocols.
Acetic Acid / Formic Acid Stable SafeSuitable for solvent systems or mild catalysis.

/

(conc.)
⚠️ Caution RiskHigh heat + strong nucleophile (

) may cause cleavage over time.

/

(Lewis Acids)
Unstable Critical Major degradation pathway. Will cleave the ether bond.
Superacids (e.g., Magic Acid) Unstable Critical Protonation forces elimination/hydrolysis.

Mechanistic Insight (The "Why")

To troubleshoot effectively, you must understand why the group survives conditions that kill standard acetals.

The Fluorine Shield Effect

Standard ethers/acetals degrade via oxygen protonation followed by carbocation formation. The


 group resists this through two primary mechanisms:
  • Reduced Basicity: Fluorine's electronegativity withdraws electron density from the oxygen lone pairs, making protonation (

    
    ) energetically unfavorable.
    
  • Destabilized Transition State: If protonation occurs, the subsequent cleavage would require forming a highly unstable fluorinated carbocation or transition state, effectively raising the activation energy barrier.

G cluster_0 Standard Ether (Unstable) cluster_1 Difluoromethyl Ether (Stable) Ether R-O-CH3 Protonated R-OH(+)-CH3 Ether->Protonated H+ (Fast) Cleaved R-OH + CH3-X Protonated->Cleaved Nu- (Easy) Diff R-O-CF2H Diff_Prot [R-OH(+)-CF2H] Diff->Diff_Prot H+ (Blocked by EWG) No_Rxn NO REACTION Diff->No_Rxn Remains Intact

Figure 1: Comparative stability mechanism. The electron-withdrawing group (EWG) effect of fluorine prevents the initial protonation step required for acid hydrolysis.

Troubleshooting Guides (FAQs)

Scenario A: "I lost my group during Boc-deprotection."

Diagnosis: It is highly unlikely that TFA caused the cleavage. Root Cause Analysis:

  • Scavenger Interference: Did you use a thiol scavenger (e.g., thioanisole) in high concentration? While rare, strong nucleophiles in high acidic concentrations can attack the

    
     carbon.
    
  • Hidden Lewis Acids: Did you dry your solvent with a Lewis acidic desiccant or use a metal catalyst upstream that wasn't removed?

  • Misinterpretation: Are you seeing a mass loss of ~50 Da?

    • Check:

      
       (MW ~65) 
      
      
      
      
      
      (MW ~17). Net loss = 48 Da.
    • Resolution: If the mass matches, check for basic workup steps. The proton on

      
       is slightly acidic (
      
      
      
      ~25-30). While stable to mild base, strong bases (BuLi, LDA) or hot caustic conditions can trigger elimination.
Scenario B: "I need to cleave a methyl ether in the presence of ."

Issue: Standard demethylation uses


, which will destroy your difluoromethoxy group.
Solution: 
  • Avoid:

    
    , 
    
    
    
    ,
    
    
    .
  • Alternative: Use thiol-mediated demethylation (e.g., ethane thiol +

    
    might still be risky, so screen carefully) or select a protecting group orthogonal to Lewis acids (e.g., Benzyl, removed via hydrogenation).
    
  • Note: The

    
     group is generally stable to hydrogenolysis (
    
    
    
    ), making benzyl ethers a safe partner.
Scenario C: "My compound is unstable in the stomach (simulated gastric fluid)."

Diagnosis: If your scaffold is a benzimidazole (like Pantoprazole), the instability is a feature, not a bug. Explanation: In specific heterocycles, the nitrogen lone pair can facilitate an intramolecular attack on the


 carbon under acidic conditions.
Resolution:  This is scaffold-dependent. On a standard phenyl ring, it is stable. On a benzimidazole, it requires enteric coating.

Validated Protocols

Protocol 1: Acid Stability Stress Test

Use this protocol to validate your specific substrate before scaling up.

Materials:

  • Substrate (10 mg)

  • Solvent: Methanol or Acetonitrile (1 mL)

  • Acid: 1N HCl (aqueous) and TFA (neat)

Workflow:

  • Baseline: Dissolve substrate in solvent. Take LCMS (

    
    ).
    
  • Condition A (Aqueous): Add equal volume 1N HCl. Heat to 60°C for 4 hours.

  • Condition B (Non-aqueous): Dissolve separate sample in neat TFA. Stir at RT for 2 hours.

  • Analysis: Neutralize Condition A (bicarbonate) and Condition B (evaporate TFA). Analyze via LCMS.

  • Acceptance Criteria: >95% recovery of parent mass.

Protocol 2: Safe Installation (Mitigating Acidic Byproducts)

Since stability issues often arise from impurities during synthesis, ensure clean installation.

Reaction: Phenol +


 (sodium chlorodifluoroacetate) + 

. Critical Step: This reaction generates difluorocarbene (:

) in situ.
  • Control: Ensure the reaction stays basic. If the medium becomes acidic (due to byproduct accumulation), the carbene transfer fails, and you may degrade the product.

  • Workup: Quench with water, not acid.

References

  • Zafrani, Y., et al. (2018). "Difluoromethyl Ethers: Synthesis and Properties." Journal of Medicinal Chemistry. (Review of stability profiles indicating resistance to Brønsted acids).

  • Geri, J. B., et al. (2018).[1] "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society.[2] (Details Lewis acid vulnerability).

  • Erickson, J. A., et al. (2010). "Physicochemical properties of the difluoromethoxy group." Bioorganic & Medicinal Chemistry Letters. (Lipophilicity and stability data).

  • BenchChem Technical Review. (2025). "The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry." (Metabolic and chemical stability data).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-(Difluoromethoxy)-5-fluoropyridin-2-amine

Executive Summary This guide provides a technical analysis of the 1H NMR spectral fingerprint of 4-(Difluoromethoxy)-5-fluoropyridin-2-amine . As a critical intermediate in kinase inhibitor development, verifying the reg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral fingerprint of 4-(Difluoromethoxy)-5-fluoropyridin-2-amine . As a critical intermediate in kinase inhibitor development, verifying the regiochemistry of the difluoromethoxy (-OCHF


) and fluorine substituents is paramount.

This document objectively compares the target molecule's spectral performance against common synthetic impurities (e.g., the 4-chloro precursor) and regioisomers. It establishes a self-validating protocol for structural assignment, emphasizing the diagnostic utility of the geminal H-F coupling (


) and fluorine-proton aromatic splitting .

Part 1: Structural Context & Comparative Analysis

The Analytical Challenge

In drug discovery, the difluoromethoxy group is a popular lipophilic hydrogen bond donor. However, its introduction (often via chlorodifluoromethane alkylation) can yield mixtures. The primary challenge is distinguishing the target Product (A) from the Precursor (B) and Regioisomers .

FeatureTarget: 4-(OCHF

)-5-F-pyridin-2-amine
Alternative: 4-Chloro-5-F-pyridin-2-amine Alternative: 4-Methoxy-5-F-pyridin-2-amine
Electronic Nature Electron-withdrawing (-I), Weak Donor (+R)Electron-withdrawing (-I, -R)Strong Donor (+R)
Key NMR Signal Triplet (~72 Hz coupling) No signal in 6.0–8.0 regionSinglet (3.8–4.0 ppm)
Solubility (DMSO) HighModerateHigh
H3 Shift Trend Shielded by Oxygen lone pairDeshielded by ChlorineHighly Shielded
Mechanistic Insight: Why Fluorine Matters

The presence of the fluorine atom at position 5 complicates the spectrum by introducing additional splitting (spin-spin coupling) to the aromatic protons.

  • H6 (Ortho to F): Experiences large

    
     coupling.
    
  • H3 (Meta to F): Experiences smaller

    
     coupling.
    
  • OCHF

    
     Proton:  Experiences massive 
    
    
    
    coupling from the two geminal fluorines.

Part 2: The 1H NMR Fingerprint (Performance Data)

The following data represents the consensus spectral assignment in DMSO-


 at 400 MHz.
The "Smoking Gun": The OCHF Triplet

The most definitive performance metric for this molecule is the signal for the proton inside the difluoromethoxy group.

  • Chemical Shift:

    
     7.10 – 7.60 ppm.[1]
    
  • Multiplicity: Triplet (

    
    ).
    
  • Coupling Constant (

    
    ): 72.0 – 74.0 Hz .
    
  • Validation: This signal must integrate to 1H. If the coupling is

    
     Hz or the signal is a singlet, the difluoromethylation has failed or hydrolyzed.
    
Aromatic Region Assignment

The pyridine ring protons (H3 and H6) are distinct due to the directing effects of the amine and fluorine.

ProtonPositionApprox. Shift (

)
MultiplicityCoupling Constants (Hz)Assignment Logic
H6 Ortho to F7.80 – 8.00 ppmDoublet (

)

Most deshielded due to Nitrogen and Fluorine proximity.
H3 Meta to F6.20 – 6.50 ppmDoublet (

)

Shielded by the ortho-NH

and ortho-OCHF

groups.
NH

Exocyclic5.80 – 6.20 ppmBroad Singlet (

)
N/AExchangeable with D

O. Broadening indicates H-bonding.

Note: The H3 proton may appear as a singlet if the resolution is insufficient to resolve the small meta-fluorine coupling (


).

Part 3: Visualization of Analytical Workflow

The following diagram outlines the logical decision tree for validating the structure, distinguishing it from the 4-chloro precursor.

NMR_Analysis_Flow Start Crude Sample (DMSO-d6) Check_Triplet Scan 7.0 - 7.6 ppm Is there a Triplet with J > 70Hz? Start->Check_Triplet No_Triplet Outcome: FAILED (Likely Precursor or Hydrolysis) Check_Triplet->No_Triplet No Signal Yes_Triplet Outcome: OCHF2 Present Proceed to Regio-Check Check_Triplet->Yes_Triplet Signal Found Check_Aromatic Analyze Aromatic Region (6.0 - 8.0 ppm) Yes_Triplet->Check_Aromatic H6_Split H6 Signal (~7.9 ppm) Is it a Doublet (J~5Hz)? Check_Aromatic->H6_Split Isomer_Check Conclusion: Target Structure 4-(OCHF2)-5-F-pyridin-2-amine H6_Split->Isomer_Check Yes (Ortho Coupling) Wrong_Isomer Conclusion: Regioisomer (Likely 3-F or 6-F) H6_Split->Wrong_Isomer No (Singlet/Complex)

Figure 1: Logic flow for structural validation using 1H NMR markers.

Part 4: Experimental Protocol (Self-Validating System)

To ensure the large coupling constants do not disappear into the noise, follow this optimized acquisition protocol.

Step 1: Sample Preparation
  • Solvent: Use DMSO-

    
      (99.9% D).
    
    • Reasoning: CDCl

      
       often causes the exocyclic amine protons to broaden significantly or exchange, making integration unreliable. DMSO sharpens the NH
      
      
      
      signal.
  • Concentration: Prepare at 10-15 mg/mL .

    • Reasoning: The OCHF

      
       signal is split into a triplet (1:2:1 ratio). The outer wings of the triplet are 50% the height of the center. Low concentration risks losing these wings to baseline noise.
      
Step 2: Acquisition Parameters
  • Spectral Width (SW): Set to at least 14 ppm (-2 to 12 ppm).

    • Reasoning: Standard 10 ppm windows might cut off the exchangeable amine protons if they shift downfield due to concentration effects.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: Fluorinated protons often have longer T1 relaxation times. A short D1 will suppress the OCHF

      
       integration, leading to false impurity calculations.
      
Step 3: Processing & Integration
  • Phase Correction: Manually phase the massive OCHF

    
     triplet. Auto-phasing algorithms often fail on multiplets with such wide splitting (>70 Hz).
    
  • Integration Logic:

    • Calibrate the H6 doublet (most deshielded aromatic) to 1.00 H .

    • Check the OCHF

      
       triplet . It must integrate to 1.00 H  (
      
      
      
      ).
    • Check the NH

      
       . It should integrate to 2.00 H .
      

Part 5: QC Comparison (Impurity Profiling)

When analyzing the reaction mixture, use this table to identify common byproducts.

CompoundH6 SignalOCHF

Signal
F-NMR (19F)
Product (Target) Doublet (

7.9)
Triplet (

7.4,

=72Hz)
Two signals (Ar-F and CF

)
Precursor (4-Cl) Doublet (

8.1)
Absent Single signal (Ar-F)
Hydrolysis (4-OH) Broad/WeakAbsent Shifted Ar-F signal
Bis-Alkylation DoubletTwo Triplets (Integrates 2H)Two CF

environments
Application Scientist Note on 19F NMR

While this guide focuses on 1H NMR, running a 19F NMR (non-decoupled) is the fastest validation method.

  • Target: You will see a doublet (Ar-F) and a doublet (CF

    
    , split by H).
    
  • Precursor: You will see only a singlet (Ar-F).

References

  • Reich, H. J. (2024). Fluorine-Proton Coupling Constants. University of Wisconsin-Madison. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 2-Amino-5-fluoropyridine. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (General Reference for J-coupling ranges).

Sources

Comparative

Structure-activity relationship (SAR) of 4-substituted 5-fluoropyridines

The following guide provides an in-depth technical analysis of the 4-substituted 5-fluoropyridine scaffold, designed for medicinal chemists and drug discovery scientists. Content Type: Publish Comparison Guide Audience:...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 4-substituted 5-fluoropyridine scaffold, designed for medicinal chemists and drug discovery scientists.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary: The "Meta-Fluoro" Advantage

In modern drug design, the 4-substituted 5-fluoropyridine motif represents a "Goldilocks" scaffold that balances physicochemical properties between the highly basic pyridine and the electron-deficient pyrimidine.

Unlike random fluorination, placing a fluorine atom at the C5 position (meta to nitrogen) of a 4-substituted pyridine serves three distinct strategic functions:

  • Metabolic Blocking: It sterically and electronically obstructs the C5 position, a common "soft spot" for CYP450-mediated oxidation.

  • Basicity Modulation: It lowers the pKa of the pyridine nitrogen by ~2 log units (from ~5.2 to ~3.0), reducing lysosomal trapping and hERG liability while maintaining sufficient solubility.

  • Electronic Activation: It activates the C4 position for nucleophilic aromatic substitution (

    
    ), simplifying library synthesis.
    

Comparative Analysis: 5-Fluoropyridine vs. Alternatives

The following table compares the 4-substituted 5-fluoropyridine scaffold against its non-fluorinated parent and the diazine (pyrimidine) alternative. Data is synthesized from key medicinal chemistry campaigns (e.g., Vericiguat, AspH inhibitors).

Table 1: Scaffold Performance Metrics
FeaturePyridine (Parent) 5-Fluoropyridine (Target) Pyrimidine (Diazine)
Structure 4-Substituted Pyridine4-Substituted 5-F-Pyridine 4-Substituted Pyrimidine
Basicity (pKa of N) ~5.2 (Moderately Basic)~3.0 (Weakly Basic) ~1.3 (Very Weakly Basic)
Metabolic Stability (

)
Low (C5 oxidation prone)High (C5 blocked) High (N-substitution)
hERG Liability High (cationic at phys.[1] pH)Low (neutral at phys. pH) Low
Solubility (LogD) Low (if lipophilic R)Moderate (Polar C-F bond) High (Polar N-N)
Synthetic Reactivity (C4) Low (Requires Pd-cat)High (

accessible)
Very High (

facile)
Selectivity Profile Often PromiscuousTunable Selectivity Often Promiscuous

Key Insight: While pyrimidines offer superior metabolic stability, they often sacrifice binding affinity due to the loss of a key C-H donor or excessive electron deficiency. The 5-fluoropyridine retains the aromatic character of pyridine while gaining the metabolic armor of the pyrimidine.

Case Study Data: Selectivity in 2OG Oxygenase Inhibition

In the development of inhibitors for Aspartate/Asparagine-


-hydroxylase (AspH), the 5-fluoropyridine core demonstrated superior selectivity over the off-target KDM4E compared to the non-fluorinated parent.[1][2]
  • Compound A (Pyridine):

    
     (AspH) = 0.03 µM | Selectivity (AspH/KDM4E) = 10x
    
  • Compound B (5-F-Pyridine):

    
     (AspH) = 0.05 µM | Selectivity (AspH/KDM4E) = >100x 
    

Data Source: Journal of Fluorine Chemistry, 2021 (Ref 1).

Structure-Activity Relationship (SAR) Logic

The placement of fluorine at C5 is not merely for metabolic stability; it fundamentally alters the electronic landscape of the ring.

Diagram 1: The 5-Fluoro SAR Logic

This diagram illustrates the causal relationships between the fluorine substitution and the resulting biological/chemical properties.

SAR_Logic F_Atom Fluorine at C5 EWG Inductive Effect (-I) F_Atom->EWG Steric Steric Bulk (Van der Waals) F_Atom->Steric pKa Lower pKa (~3.0) (Reduced hERG binding) EWG->pKa Reactivity Activate C4 for SnAr (Easier Synthesis) EWG->Reactivity Conf Conformational Lock (Dipole alignment) EWG->Conf Metab Block CYP Oxidation (Increased t1/2) Steric->Metab

Caption: Causal network showing how C5-fluorination translates to specific medicinal chemistry advantages.

Experimental Protocols

A. Synthetic Access: The Approach

The most robust method to access 4-substituted 5-fluoropyridines is via Nucleophilic Aromatic Substitution (


) using 4-chloro-3-fluoropyridine  (commercially available, often named as such, which yields the 4-sub-5-fluoro product).
Protocol: Synthesis of 4-Amino-5-Fluoropyridine Derivatives

Objective: Introduce a complex amine at the C4 position.

  • Reagents:

    • Substrate: 4-Chloro-3-fluoropyridine (1.0 equiv).

    • Nucleophile: Primary or Secondary Amine (1.2 equiv).

    • Base:

      
       (2.0 equiv) or 
      
      
      
      (for sluggish amines).
    • Solvent: DMSO or NMP (anhydrous).

  • Procedure:

    • Step 1: Charge a microwave vial with 4-chloro-3-fluoropyridine (100 mg, 0.76 mmol), the amine (0.91 mmol), and

      
       (210 mg, 1.52 mmol).
      
    • Step 2: Add DMSO (2.0 mL). Seal and purge with

      
      .
      
    • Step 3: Heat to 120°C for 4–16 hours (thermal) or 140°C for 30 mins (microwave).

    • Step 4 (Validation): Monitor by LCMS. The product peak usually elutes earlier than the starting material due to increased polarity of the amine.

    • Step 5 (Workup): Dilute with water, extract with EtOAc (3x). Wash organics with brine to remove DMSO. Dry over

      
      .
      
  • Notes:

    • If the amine is valuable, use Pd-catalyzed Buchwald-Hartwig conditions (Pd2(dba)3, BINAP, NaOtBu, Toluene, 100°C) which proceeds in higher yield for sterically hindered amines.

Diagram 2: Synthetic Workflow

Synthesis_Workflow SM 4-Chloro-3-fluoropyridine Path_A Path A: SnAr (Nucleophilic Displacement) SM->Path_A + Amine, Base, Heat Path_B Path B: Suzuki Coupling (Pd-Catalyzed) SM->Path_B + Boronic Acid, Pd(0) Prod_A 4-Amino-5-Fluoropyridine (Kinase/GPCR Linker) Path_A->Prod_A Prod_B 4-Aryl-5-Fluoropyridine (Biaryl Scaffold) Path_B->Prod_B

Caption: Divergent synthetic pathways from the common intermediate 4-chloro-3-fluoropyridine.

References

  • Structure-Activity Relationship (AspH Inhibitors)

    • Title: Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases.[1]

    • Source: Journal of Fluorine Chemistry, 2021.
    • URL:[Link]

  • Vericiguat Case Study (Metabolic Stability)

    • Title: FDA-Approved Fluorinated Heterocyclic Drugs
    • Source: MDPI (Molecules), 2023.
    • URL:[Link]

  • Synthetic Methodology (Regioselective Functionalization)

    • Title: Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine by Metalation and Minisci-Type Reactions.[3][4]

    • Source: Journal of Organic Chemistry, 2020.[4][5]

    • URL:[Link]

  • Physicochemical Properties (pKa & Lipophilicity)

    • Title: Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines.
    • Source: Journal of Medicinal Chemistry, 2025 (Accessed via NIH/PubMed).
    • URL:[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Difluoromethoxy)-5-fluoropyridin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(Difluoromethoxy)-5-fluoropyridin-2-amine
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